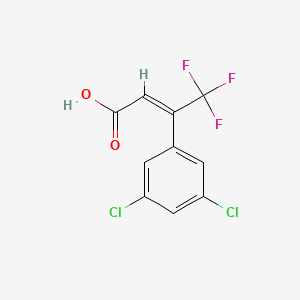![molecular formula C6H10O B13724379 Bicyclo[1.1.1]pentan-2-ylmethanol CAS No. 22287-41-8](/img/structure/B13724379.png)
Bicyclo[1.1.1]pentan-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[111]pentan-2-ylmethanol is a unique organic compound characterized by its bicyclic structure, which consists of two cyclopropane rings fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-2-ylmethanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale syntheses. The scalability of these methods is a key area of ongoing research, with efforts focused on optimizing reaction conditions and improving yields.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique structure of the bicyclo[1.1.1]pentane core allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bicyclo[1.1.1]pentan-2-one, while reduction can produce bicyclo[1.1.1]pentan-2-ylmethane .
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentan-2-ylmethanol has found applications in various scientific research fields:
Wirkmechanismus
The mechanism by which bicyclo[1.1.1]pentan-2-ylmethanol exerts its effects is primarily related to its ability to act as a bioisostere, replacing traditional aromatic rings in drug molecules. This substitution can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentan-2-ylmethanol is often compared to other bicyclic compounds, such as cubanes and higher bicycloalkanes. Its unique structure provides distinct advantages, including increased three-dimensional character and saturation, which can improve the solubility and potency of drug molecules . Similar compounds include:
Cubane: Known for its high strain energy and unique geometry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in materials science and drug design.
Bicyclo[1.1.0]butane: A precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Eigenschaften
CAS-Nummer |
22287-41-8 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
2-bicyclo[1.1.1]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-3-6-4-1-5(6)2-4/h4-7H,1-3H2 |
InChI-Schlüssel |
SXXUUQVEOZCNPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



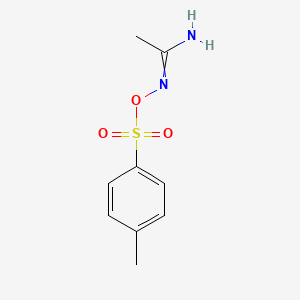
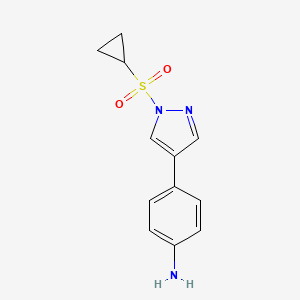
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)
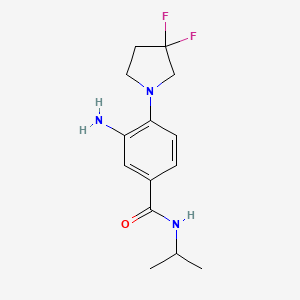
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
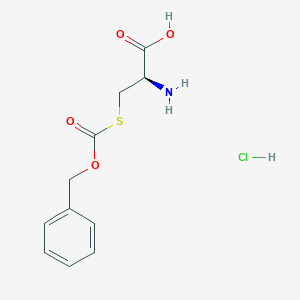
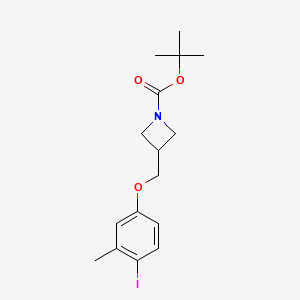
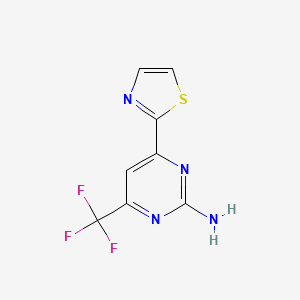
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)

